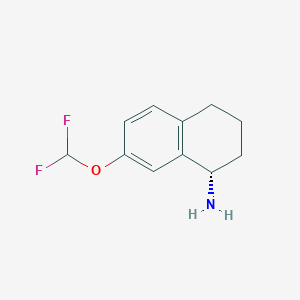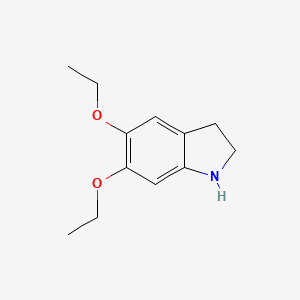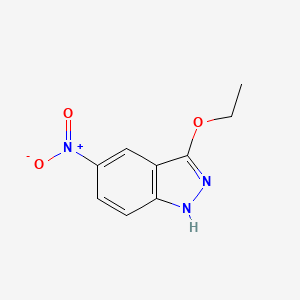
6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of pyrazine, a nitrogen-containing heterocycle, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with cyclopropylmethylamine to yield the desired carboxamide . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 6-Chlor-N-(Cyclopropylmethyl)pyrazin-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Nukleophile Substitutionsreaktionen können an der Chlorgruppe stattfinden, wobei Nukleophile wie Amine oder Thiole das Chloratom ersetzen können.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurer Umgebung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung der entsprechenden Amine oder Alkohole.
Substitution: Bildung substituierter Pyrazin-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine antimikrobiellen und antifungalen Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-N-(Cyclopropylmethyl)pyrazin-2-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Im Kontext seiner Antituberkuloseaktivität wird angenommen, dass es die Synthese von Mycolsäuren hemmt, die essentielle Bestandteile der Mykobakterien-Zellwand sind . Diese Hemmung stört die Integrität der Zellwand, was zum Tod der Bakterien führt.
Ähnliche Verbindungen:
Pyrazinamid: Ein Antituberkulosemittel der ersten Wahl mit einem ähnlichen Pyrazinkern.
N-Phenylpyrazin-2-carboxamide: Bekannt für ihre Antimikrobielle Aktivität.
Pyrazin-Derivate: Verschiedene Derivate wurden auf ihre antimikrobiellen und antifungalen Eigenschaften untersucht.
Einzigartigkeit: 6-Chlor-N-(Cyclopropylmethyl)pyrazin-2-carboxamid zeichnet sich durch sein spezifisches Substitutionsschema aus, das ihm einzigartige chemische und biologische Eigenschaften verleiht. Seine Cyclopropylmethylgruppe erhöht seine Lipophilie, was möglicherweise seine Fähigkeit verbessert, biologische Membranen zu durchdringen und seine Zielstellen zu erreichen.
Wirkmechanismus
The mechanism of action of 6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria.
Vergleich Mit ähnlichen Verbindungen
Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine core.
N-phenylpyrazine-2-carboxamides: Known for their anti-mycobacterial activity.
Pyrazine derivatives: Various derivatives have been studied for their antimicrobial and antifungal properties.
Uniqueness: 6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its cyclopropylmethyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and reach its target sites.
Eigenschaften
Molekularformel |
C9H10ClN3O |
|---|---|
Molekulargewicht |
211.65 g/mol |
IUPAC-Name |
6-chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C9H10ClN3O/c10-8-5-11-4-7(13-8)9(14)12-3-6-1-2-6/h4-6H,1-3H2,(H,12,14) |
InChI-Schlüssel |
VGNOUMIFHSSXGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC(=O)C2=CN=CC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B11892916.png)

![2-[(2-Fluorophenyl)methyl]azepane](/img/structure/B11892923.png)






![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11892982.png)



![4-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893019.png)
